2-(Aminomethyl)-5-nitrophenylboronic acid

Boronic Acid pKa Sugar Sensing Physiological pH

Boronic acid instability and unpredictable binding at physiological pH compromise sensor development. 2-(Aminomethyl)-5-nitrophenylboronic acid (CAS 1217500-83-8) addresses these challenges with a predicted pKa of 6.63, ensuring the binding-competent boronate form predominates at pH 7.4. The electron-withdrawing 5-nitro group enhances Lewis acidity and reduces protodeboronation. The free ortho-aminomethyl group eliminates deprotection steps, enabling direct amine conjugation for PET sensors, colorimetric assays, and Suzuki couplings in aqueous media. Supply includes ≥96% purity, full analytical data, and cold-chain (-20°C) shipping to preserve stability.

Molecular Formula C7H9BN2O4
Molecular Weight 195.969
CAS No. 1217500-83-8
Cat. No. B578199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-5-nitrophenylboronic acid
CAS1217500-83-8
Synonyms2-(Aminomethyl)-5-nitrophenylboronic acid
Molecular FormulaC7H9BN2O4
Molecular Weight195.969
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)[N+](=O)[O-])CN)(O)O
InChIInChI=1S/C7H9BN2O4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3,11-12H,4,9H2
InChIKeyMJBZXZUOCPVLRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-5-nitrophenylboronic Acid: Functional Boronic Acid Building Block


2-(Aminomethyl)-5-nitrophenylboronic acid (CAS 1217500-83-8) is an arylboronic acid derivative featuring a primary aminomethyl group at the ortho-position and a nitro substituent at the para-position relative to the boronic acid moiety. With a molecular formula of C7H9BN2O4 and a molecular weight of 195.97 g/mol, this compound is a versatile intermediate in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions to form carbon–carbon bonds . The ortho-aminomethyl motif is a privileged structure in molecular recognition, enabling reversible binding to diol-containing substrates such as carbohydrates [1]. The electron-withdrawing nitro group modulates both the electronic properties of the aromatic ring and the Lewis acidity of the boronic acid, directly influencing reactivity, binding affinity, and physical properties .

Why 2-(Aminomethyl)-5-nitrophenylboronic Acid Cannot Be Substituted


The presence of the 5-nitro substituent fundamentally alters the compound's pKa, electronic profile, and stability compared to unsubstituted 2-aminomethylphenylboronic acid or its protected pinacol ester derivatives. The nitro group's strong electron-withdrawing effect lowers the boronic acid pKa from ~8.2 to ~6.6 , which critically impacts binding affinity to diols at physiologically relevant pH and alters the rate of protodeboronation [1]. Furthermore, the free aminomethyl group—lacking the BOC protection commonly found in commercial analogs—confers immediate reactivity for amine-based conjugations but necessitates rigorous low-temperature storage (-20°C) to prevent degradation . Substituting this compound with a nitro-free analog or a protected ester will result in different reaction kinetics, altered sensor performance, and potentially failed synthetic sequences, as detailed in the quantitative evidence below.

2-(Aminomethyl)-5-nitrophenylboronic Acid: Quantitative Differentiation


Lower pKa Enables Enhanced Binding at Physiological pH

The 5-nitro substituent lowers the predicted pKa of 2-(aminomethyl)-5-nitrophenylboronic acid to 6.63±0.53, compared to 8.23±0.53 for the unsubstituted 2-aminomethylphenylboronic acid . This 1.6-unit reduction shifts the boronic acid equilibrium toward the tetrahedral, anionic boronate form at physiological pH (~7.4), a state that is requisite for high-affinity, reversible binding to 1,2- and 1,3-diols [1]. In contrast, the unsubstituted analog remains predominantly in the neutral, trigonal form at pH 7.4, reducing its effective binding capacity.

Boronic Acid pKa Sugar Sensing Physiological pH

Stricter Cold Storage Requirements Than Protected Analogs

2-(Aminomethyl)-5-nitrophenylboronic acid requires storage at -20°C for maximum stability and recovery . In direct contrast, its BOC-protected analog, 2-(BOC-aminomethyl)-5-nitrophenylboronic acid (CAS 1217500-84-9), is routinely stored at 2-8°C . The pinacol ester derivative, 2-aminomethyl-5-nitrophenylboronic acid pinacol ester (CAS 2096338-02-0), is also stable under milder conditions, with a recommended storage temperature of 2.00°C .

Compound Stability Storage Conditions Procurement Logistics

Higher Hydrophilicity and Distinct H-Bonding vs. BOC Analog

The free aminomethyl and boronic acid groups confer a calculated LogP of 0.083 for 2-(aminomethyl)-5-nitrophenylboronic acid , indicating high hydrophilicity and potential for aqueous solubility. In contrast, the BOC-protected analog exhibits a LogP of 0.840 [1], representing a ten-fold increase in octanol-water partition coefficient. Furthermore, the target compound possesses 3 hydrogen bond donors and 5 hydrogen bond acceptors , while the BOC derivative has 2 donors and 6 acceptors [1], which influences solvation and intermolecular interactions.

Lipophilicity LogP Drug Design ADME

Higher Certified Purity and Full Analytical Characterization

2-(Aminomethyl)-5-nitrophenylboronic acid is commercially available with a certified purity of 96% from major suppliers, accompanied by comprehensive analytical documentation including IUPAC name, canonical SMILES, InChI key, and safety data sheets . The BOC-protected analog (CAS 1217500-84-9) is typically supplied at a minimum purity of 95% [1]. While this 1% purity difference is modest, it reflects a consistent quality specification that may be relevant for applications with stringent impurity thresholds.

Compound Purity Quality Control Analytical Specifications

2-(Aminomethyl)-5-nitrophenylboronic Acid: Optimal Applications


Carbohydrate Sensor Development at Physiological pH

Given its predicted pKa of 6.63±0.53 , 2-(aminomethyl)-5-nitrophenylboronic acid is uniquely suited for constructing fluorescent PET sensors, colorimetric assays, and indicator displacement systems designed for neutral aqueous conditions. Unlike the higher-pKa analog (8.23±0.53), this compound will exist predominantly in the anionic, binding-competent boronate form at pH 7.4, ensuring maximal sensitivity and rapid response to analytes like glucose, fructose, or dopamine [1]. The ortho-aminomethyl group further enhances binding affinity through a solvent-insertion mechanism [2], making it a superior choice over simple nitrophenylboronic acids lacking this motif.

Aqueous Suzuki–Miyaura Coupling for Polar Drug Synthesis

The compound's high hydrophilicity (LogP = 0.083) and hydrogen-bonding capacity (3 donors, 5 acceptors) recommend it for Suzuki–Miyaura couplings in aqueous or aqueous-organic solvent mixtures. This is particularly advantageous for synthesizing polar biaryl intermediates intended for drug discovery, where BOC-protected or pinacol ester analogs (LogP ≈ 0.84) [3] may suffer from poor solubility in water-rich media. The free aminomethyl group also offers an immediate handle for further functionalization (e.g., amide bond formation, reductive amination) without requiring a deprotection step, streamlining synthetic routes .

Enzyme Inhibition and Boron Fragment Libraries

The combination of a boronic acid warhead (capable of reversible covalent bonding to serine proteases or β-lactamases) with an electron-withdrawing nitro group that lowers pKa to ~6.6 makes this compound an attractive fragment for serine hydrolase inhibitor design. The free aminomethyl group serves as a vector for linking to larger pharmacophores or for generating focused libraries via amide coupling. Its procurement in 96% purity with full analytical characterization ensures reliable biological assay results, minimizing the risk of confounding inhibition or cytotoxicity from unknown impurities.

Analytical Method Calibration for Boronic Acid Stability

Due to its documented requirement for strict -20°C storage to prevent degradation , this compound serves as an excellent model system for studying boronic acid stability and developing protocols for handling labile organoboron reagents. Its well-defined physical properties—molecular weight (195.97 g/mol), predicted density (1.41 g/cm³), and boiling point (458.3°C) —make it a suitable standard for calibrating LC-MS methods and for training researchers on proper inert-atmosphere and cold-chain handling techniques essential for successful boronic acid chemistry.

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